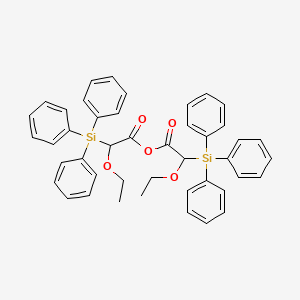![molecular formula C17H26N2O2 B14394829 Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- CAS No. 89784-07-6](/img/structure/B14394829.png)
Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4,4’-bicyclo[331]nona-2,6-diene-2,6-diylbis- is a complex organic compound that features a unique bicyclic structureThe bicyclo[3.3.1]nonane framework is a common motif in many natural and biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves several steps. One common method includes the structural analysis of bicyclo[3.3.1]nona-2,6-dienes, where new C(2)-symmetric chiral diene ligands are designed and synthesized . These chiral ligands readily bind to rhodium (I) and act as effective catalysts for various reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of advanced organic synthesis techniques and catalysts to achieve the desired structure and functionality.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the rhodium complexes obtained from the synthesis act as effective catalysts for 1,4-addition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the asymmetric hydrogenation of dehydroamino esters using the cationic Rh complex of (S,S)-bicyclonona-2,6-diene .
Aplicaciones Científicas De Investigación
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the rhodium complexes formed with this compound act as catalysts in asymmetric hydrogenation reactions, enhancing the enantioselectivity of the products .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile: This compound shares a similar bicyclic structure and is studied for its chiroptical properties.
3,7-Disubstituted bicyclo[3.3.1]nona-2,6-dienes: These compounds are used as chiral ligands in various catalytic reactions.
Uniqueness
Morpholine, 4,4’-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis- is unique due to its specific structural features and the ability to form highly selective and efficient catalytic complexes. Its applications in asymmetric synthesis and potential therapeutic uses further distinguish it from other similar compounds.
Propiedades
Número CAS |
89784-07-6 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-(6-morpholin-4-yl-2-bicyclo[3.3.1]nona-2,6-dienyl)morpholine |
InChI |
InChI=1S/C17H26N2O2/c1-3-16(18-5-9-20-10-6-18)15-2-4-17(14(1)13-15)19-7-11-21-12-8-19/h3-4,14-15H,1-2,5-13H2 |
Clave InChI |
PIWGRPAEGFIMHX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CCC3CC2CC=C3N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

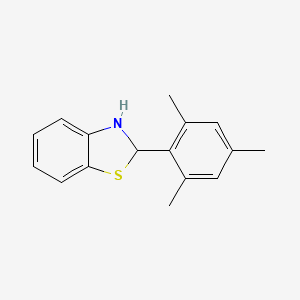

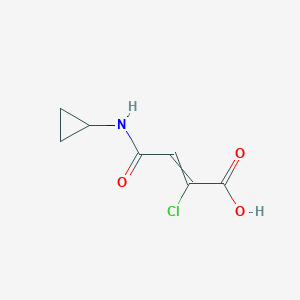
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
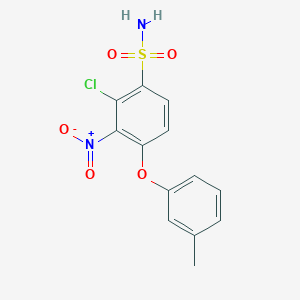
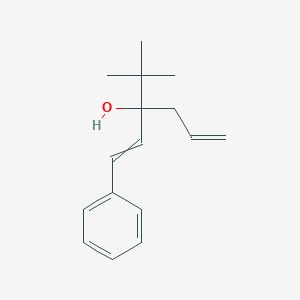

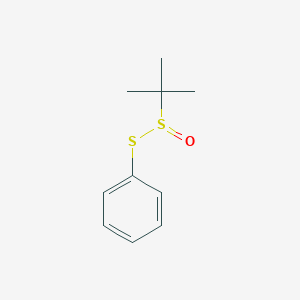

![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

